An In-depth Technical Guide to Cinchonain Ib: Chemical Structure, Properties, and Biological Activities
An In-depth Technical Guide to Cinchonain Ib: Chemical Structure, Properties, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cinchonain Ib is a naturally occurring flavonolignan, a class of polyphenolic compounds characterized by a flavonoid moiety linked to a lignan unit.[1] It is notably found in the bark of Trichilia catigua, a plant colloquially known as Catuaba, and has also been isolated from Eriobotrya japonica (loquat) leaves.[1][2] This compound has garnered significant interest within the scientific community due to its diverse and potent biological activities, including antioxidant, antifungal, and insulinotropic effects, positioning it as a promising candidate for further investigation in drug discovery and development.[2][3][4]
This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of Cinchonain Ib. It includes detailed experimental protocols for its isolation, quantification, and biological evaluation, as well as a proposed signaling pathway for its insulin-releasing activity.
Chemical Structure and Physicochemical Properties
Cinchonain Ib is a complex molecule with a defined stereochemistry that is crucial for its biological function. Its systematic IUPAC name is (2R,3R,10S)-2,10-bis(3,4-dihydroxyphenyl)-3,5-dihydroxy-3,4,9,10-tetrahydro-2H,8H-benzo[1,2-b:3,4-b']dipyran-8-one.[1]
Table 1: Chemical Identifiers and Properties of Cinchonain Ib
| Property | Value | Reference(s) |
| Molecular Formula | C₂₄H₂₀O₉ | [1] |
| Molar Mass | 452.415 g/mol | [1] |
| CAS Number | 85022-69-1 | [1] |
| IUPAC Name | (2R,3R,4′′S)-4′′-(3,4-Dihydroxyphenyl)-3,3′,4′,5-tetrahydroxy-6′′H-pyrano[2′′,3′′:7,8]flavan-6′′-one | [1] |
| Systematic IUPAC Name | (2R,3R,10S)-2,10-Bis(3,4-dihydroxyphenyl)-3,5-dihydroxy-3,4,9,10-tetrahydro-2H,8H-(benzo[1,2-b:3,4-b′]dipyran)-8-one | [1] |
| SMILES | O=C5Oc3c(c2O--INVALID-LINK----INVALID-LINK--Cc2c(O)c3)--INVALID-LINK--C5 | [1] |
| InChI | InChI=1S/C24H20O9/c25-14-3-1-10(5-17(14)28)12-8-21(31)32-20-9-16(27)13-7-19(30)23(33-24(13)22(12)20)11-2-4-15(26)18(29)6-11/h1-6,9,12,19,23,25-30H,7-8H2/t12-,19+,23+/m0/s1 | [1] |
| InChIKey | LKCOZWLUAKSRQM-IBUUURQNSA-N | [5] |
Table 2: Spectral Data Summary for Cinchonain Ib
| Spectral Data Type | Key Features | Reference(s) |
| Mass Spectrometry | [M-H]⁻ ion at m/z 451 | [4] |
| ¹³C NMR | Characteristic signals for a flavonolignan structure. A full spectrum is available in the cited literature. | [6] |
| ¹H NMR & ²D NMR (NOESY) | Used for complete structural elucidation and determination of absolute configuration. | [7] |
| UV-Vis Spectroscopy | General absorbance characteristics of flavonoids. Specific lambda-max values require experimental determination. | [8] |
Biological Activities and Quantitative Data
Cinchonain Ib exhibits a range of biological activities, with quantitative data available for some of its key effects.
Table 3: Summary of Biological Activities of Cinchonain Ib
| Biological Activity | Assay | Key Findings | Reference(s) |
| Antioxidant | DPPH radical scavenging | IC₅₀ in the range of 2.3–9.4 µM | [4] |
| Antifungal | Broth microdilution | MIC of 3.9 µg/mL against Candida glabrata | [3] |
| Insulinotropic | In vitro (INS-1 cells) & In vivo (rats) | Significantly enhances insulin secretion. In rats, a 108 mg/kg oral dose significantly increased plasma insulin levels. | [2] |
Experimental Protocols
This section provides detailed methodologies for the isolation, quantification, and biological evaluation of Cinchonain Ib.
Isolation of Cinchonain Ib from Trichilia catigua Bark
This protocol describes a general procedure for the extraction and purification of Cinchonain Ib.
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Extraction:
-
Air-dried and powdered bark of Trichilia catigua is macerated with a hydroalcoholic solution (e.g., 80% ethanol) at room temperature for an extended period (e.g., 7 days) with occasional agitation.
-
The extract is filtered and the solvent is removed under reduced pressure to yield a crude extract.[9]
-
-
Fractionation:
-
The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol.
-
The fractions are concentrated under vacuum. Cinchonain Ib is typically enriched in the ethyl acetate fraction.
-
-
Chromatographic Purification:
-
The ethyl acetate fraction is subjected to column chromatography on silica gel, eluting with a gradient of chloroform and methanol.
-
Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Fractions containing Cinchonain Ib are pooled and further purified by preparative high-performance liquid chromatography (HPLC) to yield the pure compound.[10]
-
Quantification of Cinchonain Ib by High-Performance Liquid Chromatography (HPLC)
This validated HPLC method is suitable for the quantitative analysis of Cinchonain Ib in plant extracts and phytopharmaceutical preparations.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
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Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 280 nm.
-
Quantification: A calibration curve is constructed using a certified reference standard of Cinchonain Ib.
DPPH Radical Scavenging Antioxidant Assay
This protocol outlines the determination of the antioxidant activity of Cinchonain Ib.
-
A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 0.1 mM) is prepared.[11]
-
Various concentrations of Cinchonain Ib are added to the DPPH solution.[11]
-
The reaction mixtures are incubated in the dark at room temperature for 30 minutes.[12]
-
The absorbance of the solutions is measured at 517 nm using a spectrophotometer.[12]
-
The percentage of radical scavenging activity is calculated, and the IC₅₀ value is determined.[11]
In Vitro Insulin Secretion Assay using INS-1 Cells
This protocol describes the assessment of the insulinotropic effect of Cinchonain Ib.
-
INS-1 pancreatic β-cells are cultured under standard conditions.[13]
-
The cells are pre-incubated in a glucose-free buffer, followed by incubation with a low glucose concentration (e.g., 2.8 mM).[13]
-
The cells are then treated with various concentrations of Cinchonain Ib in the presence of a high glucose concentration (e.g., 16.7 mM).[13]
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After incubation, the supernatant is collected, and the concentration of secreted insulin is measured using an ELISA kit.[14]
Antifungal Susceptibility Testing against Candida glabrata
This protocol details the determination of the minimum inhibitory concentration (MIC) of Cinchonain Ib.
-
A standardized inoculum of Candida glabrata is prepared.
-
A serial dilution of Cinchonain Ib is prepared in a suitable broth medium in a 96-well microtiter plate.[15]
-
The fungal inoculum is added to each well.
-
The plate is incubated at 35°C for 24-48 hours.[15]
-
The MIC is determined as the lowest concentration of Cinchonain Ib that visibly inhibits fungal growth.[16]
Signaling Pathways
The precise molecular mechanisms underlying the biological activities of Cinchonain Ib are still under investigation. However, its insulinotropic effect is of particular interest. It is proposed that Cinchonain Ib stimulates the β-islets of Langerhans to secrete insulin.[2] While the direct targets are yet to be fully elucidated, related studies suggest a potential involvement of signaling pathways that regulate lipid metabolism and insulin sensitivity, such as those involving Fatty Acid Synthase (FASN), Peroxisome Proliferator-Activated Receptor alpha (PPARα), and Sterol Regulatory Element-Binding Protein 1c (SREBP-1c).[17][18][19][20]
Below is a hypothetical signaling pathway diagram illustrating a plausible mechanism for the insulin-sensitizing and insulinotropic effects of Cinchonain Ib.
Caption: Hypothetical signaling cascade of Cinchonain Ib.
Conclusion
Cinchonain Ib is a multifaceted natural product with significant therapeutic potential. Its well-defined chemical structure, coupled with its promising antioxidant, antifungal, and particularly its insulinotropic properties, makes it a compelling subject for further research in the fields of medicinal chemistry and pharmacology. The detailed protocols and data presented in this guide are intended to facilitate these future investigations, ultimately aiming to unlock the full therapeutic potential of this remarkable flavonolignan.
References
- 1. Cinchonain-Ib - Wikipedia [en.wikipedia.org]
- 2. Cinchonain Ib isolated from Eriobotrya japonica induces insulin secretion in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activity of extracts and isolated compounds Trichilia catigua against clinically relevant candida species [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cinchonain Ib | C24H20O9 | CID 10456516 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Antioxidant, anticholinesterase and antifatigue effects of Trichilia catigua (catuaba) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. In vitro Characterization of Insulin−Producing β-Cell Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. celltransinc.com [celltransinc.com]
- 15. Activity of Rezafungin Against Echinocandin Non–wild type Candida glabrata Clinical Isolates From a Global Surveillance Program - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Assessment of the In Vitro Kinetic Activity of Caspofungin against Candida glabrata - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Inhibition of de novo Palmitate Synthesis by Fatty Acid Synthase Induces Apoptosis in Tumor Cells by Remodeling Cell Membranes, Inhibiting Signaling Pathways, and Reprogramming Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Integrated physiology and systems biology of PPARα - PMC [pmc.ncbi.nlm.nih.gov]
- 20. SREBP-1c mediates the insulin-dependent hepatic glucokinase expression - PubMed [pubmed.ncbi.nlm.nih.gov]
